2,4-Diamino-8-hydroxy-5-(2,3,4,5-tetramethoxy-phenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2,4-Diamino-8-hydroxy-5-(2,3,4,5-tetramethoxy-phenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-8-hydroxy-5-(2,3,4,5-tetramethoxy-phenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile typically involves multiple steps. One common approach is to start with the iodination of a precursor compound, followed by a series of reactions including Suzuki coupling . The reaction conditions often involve the use of dry solvents like acetonitrile and reagents such as N-iodosuccinimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-8-hydroxy-5-(2,3,4,5-tetramethoxy-phenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-iodosuccinimide for iodination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine-functionalized compounds.
Scientific Research Applications
2,4-Diamino-8-hydroxy-5-(2,3,4,5-tetramethoxy-phenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases like tuberculosis.
Materials Science: Its complex structure and functional groups make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,4-Diamino-8-hydroxy-5-(2,3,4,5-tetramethoxy-phenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in bacteria . This inhibition can lead to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: This compound shares a similar core structure and is used in various medicinal applications.
Trimethoprim: An antibacterial drug that also contains a 2,4-diaminopyrimidine core.
Methotrexate: A well-known anticancer drug with a similar structure to folate.
Uniqueness
What sets 2,4-Diamino-8-hydroxy-5-(2,3,4,5-tetramethoxy-phenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile apart is its combination of multiple functional groups, which provides a unique set of chemical properties. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
Molecular Formula |
C23H22N4O6 |
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Molecular Weight |
450.4 g/mol |
IUPAC Name |
2,4-diamino-8-hydroxy-5-(2,3,4,5-tetramethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H22N4O6/c1-29-15-8-12(19(30-2)21(32-4)20(15)31-3)16-11-6-5-10(28)7-14(11)33-23-17(16)18(25)13(9-24)22(26)27-23/h5-8,16,28H,1-4H3,(H4,25,26,27) |
InChI Key |
KDTLUDOVWPBEBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N)OC)OC)OC |
Origin of Product |
United States |
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